molecular formula C18H13ClF4N4O2 B2588801 N-(4-chloro-3-(trifluoromethyl)phenyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034597-95-8

N-(4-chloro-3-(trifluoromethyl)phenyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2588801
CAS No.: 2034597-95-8
M. Wt: 428.77
InChI Key: LHFIGUOFPZBCPK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a carboxamide group (-CONH2), a common functional group in many drugs . The molecule also has a trifluoromethyl group (-CF3), which is often used in pharmaceuticals to improve stability and lipophilicity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the trifluoromethyl group could be introduced using a reagent like trifluoromethyl copper . The triazole ring could be formed using a click reaction, a common method for synthesizing triazoles .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The electron-withdrawing nature of the trifluoromethyl group could have significant effects on the electronic structure of the molecule .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. For example, the amine group in the carboxamide could be protonated or deprotonated under acidic or basic conditions, respectively .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .

Scientific Research Applications

Synthesis and Characterization

  • Research has been conducted on the synthesis, spectroscopic properties, and antipathogenic activity of thiourea derivatives, including those with fluorine, bromide, or chlorine atoms, demonstrating potential for development as novel antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).
  • Studies on the synthesis and crystal structure of similar compounds have shown distinct inhibitory capacities against cancer cell lines, suggesting their use in antitumor activity research (X. Ji et al., 2018).

Biological Activity and Pharmacological Potential

  • Investigations into the biological activity of derivatives have highlighted their effectiveness in inhibiting the proliferation of cancer cell lines, indicating their relevance in cancer research (Jiu-Fu Lu et al., 2017).
  • Certain derivatives have been synthesized and characterized as potential antimicrobial agents against methicillin-resistant Staphylococcus aureus isolates, showcasing their application in antimicrobial resistance studies (A. Bąk et al., 2020).

Structural Analysis and Interaction Studies

  • The crystal structures of some derivatives have been determined, providing insights into their molecular interactions and stability, which are critical for designing more effective drugs (Guang-xiang Zhong et al., 2010).
  • Research on the inhibition of human leukocyte elastase by functionalized derivatives has been conducted, revealing their potential as inhibitors in treating various conditions (C. Doucet et al., 1997).

Antitubercular and Antibacterial Activities

  • A series of novel carboxamide derivatives has been synthesized and screened for antitubercular and antibacterial activities, with some showing more potency than reference drugs, emphasizing their significance in addressing tuberculosis and bacterial infections (S. Bodige et al., 2020).

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[2-(2-fluorophenyl)-2-hydroxyethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF4N4O2/c19-13-6-5-10(7-12(13)18(21,22)23)24-17(29)15-8-27(26-25-15)9-16(28)11-3-1-2-4-14(11)20/h1-8,16,28H,9H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFIGUOFPZBCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CN2C=C(N=N2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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